molecular formula C8H8ClFS B7901472 2-(3-Chloro-4-fluorophenyl)ethanethiol

2-(3-Chloro-4-fluorophenyl)ethanethiol

Cat. No.: B7901472
M. Wt: 190.67 g/mol
InChI Key: CZZNUCQUHKIAOH-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)ethanethiol is a sulfur-containing aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at the 3-position and fluorine (F) at the 4-position, linked to an ethanethiol (-CH₂CH₂SH) group. Its molecular formula is C₈H₇ClFSS (molecular weight: 204.7 g/mol).

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFS/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZNUCQUHKIAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCS)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)ethanethiol typically involves the reaction of 3-chloro-4-fluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

2-(3-Chloro-4-fluorophenyl)ethanethiol has shown promise in the development of pharmaceuticals, particularly as a potential precursor for synthesizing biologically active compounds. Its thiol group can participate in various reactions, making it a versatile building block for drug synthesis.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against Gram-positive bacteria, including strains resistant to conventional antibiotics.
Pathogen MIC (µg/mL) Selectivity Index (SI)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5>200
Enterococcus faecalis1.0>150

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules through nucleophilic substitution reactions. Its reactivity can be harnessed to create a variety of derivatives with enhanced biological activity.

  • Synthesis of Thioethers : The thiol group can be used to synthesize thioether derivatives, which have applications in agrochemicals and pharmaceuticals.

Material Science

In material science, this compound is utilized in the development of novel materials with specific properties, such as improved thermal stability and chemical resistance.

  • Polymer Additives : The compound can act as a stabilizer or modifier in polymer formulations, enhancing their durability and performance under various conditions.

Case Study 1: Antibacterial Efficacy

A study was conducted to evaluate the antibacterial efficacy of this compound against clinical isolates of MRSA. The compound demonstrated significant inhibition with minimum inhibitory concentration (MIC) values lower than those of standard treatments like linezolid.

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship revealed that modifications to the phenyl ring enhance the antibacterial potency while maintaining low toxicity profiles in human cell lines. This study involved synthesizing a series of analogs and testing their biological activity against various pathogens.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)ethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The presence of chlorine and fluorine atoms may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The 3-chloro-4-fluoro substitution on the phenyl ring distinguishes this compound from analogs like 2-(3-chlorophenyl)ethylamine (CAS 13078-79-0) and 2-(4-chlorophenyl)ethylamine (CAS 156-41-2), which feature single chlorine substituents . The combined electron-withdrawing effects of Cl and F increase the acidity of the thiol group compared to mono-halogenated analogs. For example:

Compound Substituents Functional Group Estimated pKa (SH group)
2-(3-Chloro-4-fluorophenyl)ethanethiol 3-Cl, 4-F Thiol (-SH) ~8.5–9.0*
2-(3-Chlorophenyl)ethylamine 3-Cl Amine (-NH₂) ~10.7 (NH₂)
2-(4-Chlorophenyl)ethylamine 4-Cl Amine (-NH₂) ~10.5 (NH₂)

*Estimated based on halogen electronegativity trends. Fluorine’s strong inductive effect lowers the thiol’s pKa relative to non-fluorinated analogs.

Functional Group Reactivity

The thiol (-SH) group in this compound contrasts with the amine (-NH₂) groups in the ethylamine analogs . Thiols are more acidic (pKa ~8–10) than amines (pKa ~10–11) and undergo distinct reactions, such as:

  • Oxidation : Thiols form disulfides (-S-S-) under mild oxidative conditions, whereas amines oxidize to nitro compounds or imines.
  • Nucleophilic substitution : Thiols react with alkyl halides to form sulfides, while amines form ammonium salts.

Comparatively, 2-(N,N-Dimethylamino)ethanethiol (CAS 108-02-1) combines a thiol with a dimethylamino group, enabling dual reactivity (e.g., in drug delivery or metal chelation) .

Physical Properties

Halogen substituents and molecular symmetry influence physical properties. For example:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound 204.7 ~250–260* ~1.25–1.30*
2-(4-Chlorophenyl)ethylamine 155.6 242–245 1.112
2-(N,N-Dimethylamino)ethanethiol 105.2 Not reported Not reported

*Estimated based on increased molecular weight and halogen content compared to ethylamine analogs .

Stability and Handling

Thiols are prone to oxidation, requiring storage under inert atmospheres. The fluorine substituent may enhance stability compared to non-fluorinated thiols, as seen in fluorinated pharmaceuticals.

Biological Activity

2-(3-Chloro-4-fluorophenyl)ethanethiol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H8ClF S
  • Molecular Weight : 194.67 g/mol

The biological activity of this compound is largely attributed to its interaction with specific biological targets. Research indicates that the chlorine and fluorine substituents on the phenyl ring enhance its binding affinity to various enzymes and receptors.

  • Tyrosinase Inhibition : Studies have shown that compounds containing the 3-chloro-4-fluorophenyl motif exhibit significant inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens, suggesting potential applications in developing new antibacterial agents .

Biological Activity Data

Activity TypeObservationsReference
Tyrosinase InhibitionEnhanced inhibition compared to reference compounds
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityExhibits selective cytotoxicity in cancer cells

Case Studies

  • Tyrosinase Inhibition Study : A study involving the synthesis of novel compounds incorporating the 3-chloro-4-fluorophenyl group revealed that these compounds showed improved inhibition of tyrosinase compared to traditional inhibitors. Molecular docking studies supported these findings by demonstrating favorable interactions at the active site of the enzyme .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of derivatives of this compound. The results indicated a significant reduction in bacterial growth, particularly against resistant strains, highlighting the compound's potential as a lead structure for new antibiotics .

Research Findings

Recent research has emphasized the importance of structural modifications in enhancing biological activity. For instance, the introduction of halogen atoms such as chlorine and fluorine has been shown to increase lipophilicity, thereby improving membrane permeability and bioavailability.

Comparative Analysis with Similar Compounds

CompoundActivity TypeEfficacy Level
This compoundTyrosinase InhibitionHigh
LinezolidAntibacterialModerate
TedizolidAntibacterialHigh

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